(R)-5-(1-Aminoethyl)pyrimidine
Description
(R)-5-(1-Aminoethyl)pyrimidine is a chiral pyrimidine derivative featuring an aminoethyl substituent at the 5-position of the pyrimidine ring. This compound is notable for its role as a structural component in bioactive molecules, such as the Rho-associated kinase (ROCK) inhibitor Y-27632. Y-27632, which contains the this compound moiety, is widely used in studies of cytoskeletal dynamics and apoptosis due to its high selectivity and potency (IC₅₀ values in the nanomolar range) . Its stereochemistry (R-configuration) is critical for binding to the ATP pocket of ROCK enzymes, underscoring the importance of chiral centers in pharmacological activity.
Properties
IUPAC Name |
(1R)-1-pyrimidin-5-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCPZMRPJBYIFM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285482 | |
| Record name | (αR)-α-Methyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179601-39-9 | |
| Record name | (αR)-α-Methyl-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179601-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-(1-Aminoethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing crystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-5-(1-Aminoethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(R)-5-(1-Aminoethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (R)-5-(1-Aminoethyl)pyrimidine involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Compounds with Amino Substituents
2-(4-Aminophenyl)pyrimidin-5-amine (A337159)
- Structure: A pyrimidine ring with a 4-aminophenyl group at position 2 and an amine at position 3.
- Similarity to (R)-5-(1-Aminoethyl)pyrimidine: 0.95 (structural similarity score) .
- Key Differences: Lacks the chiral aminoethyl group, which may reduce stereospecific interactions with enzymes like ROCK.
5-Amino-2-(4-bromophenyl)pyrimidine (A816493)
6-Amino-1,3-dimethyl-5-[(E)-2-(methyl-sulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione
- Structure: Features a methyl-sulfanyl benzylideneamino group and a dione ring system.
- Key Differences: The sulfanyl and dione groups enhance hydrogen-bonding capacity but reduce membrane permeability compared to this compound .
Non-Pyrimidine Analogs with Similar Bioactivity
Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline)
- Structure: Isoquinoline core with a diazepane sulfonyl group.
- Comparison : Fasudil, like Y-27632, is a ROCK inhibitor but lacks a pyrimidine ring. It exhibits lower selectivity, targeting both ROCK and protein kinase A (PKA) .
- Purity : ≥98% (comparable to Y-27632) .
PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine)
Structural and Functional Data Table
Pharmacological Implications
- Chirality: The R-configuration in this compound is essential for ROCK inhibition, as demonstrated by the reduced activity of its S-enantiomer .
- Substituent Effects : Bromine or sulfanyl groups in analogs (e.g., A816493) improve target affinity but may compromise pharmacokinetic properties due to increased molecular weight .
Biological Activity
(R)-5-(1-Aminoethyl)pyrimidine, a chiral amine compound featuring a pyrimidine ring, has garnered attention in various fields of research due to its unique biological properties. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological applications, and comparative studies with similar compounds.
Overview of this compound
- Chemical Structure : The compound is characterized by a pyrimidine ring and an aminoethyl side chain, which contribute to its biological activity.
- CAS Number : 179601-39-9
- IUPAC Name : (1R)-1-pyrimidin-5-ylethanamine
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Interaction : Similar compounds have been shown to target enzymes like ω-transaminase, suggesting that this compound may also interact with key metabolic enzymes involved in amino acid metabolism and neurotransmitter synthesis.
- Biochemical Pathways : It is involved in biochemical pathways such as the hydrogenation of nitriles and reductive amination of carbonyl compounds. These pathways are crucial for synthesizing various bioactive molecules.
Pharmacological Applications
The compound has been explored for several pharmacological applications:
- Antitumor Activity : Research indicates that analogues of pyrimidine derivatives demonstrate antitumor properties by inhibiting purine de novo biosynthesis. These compounds can affect tumor cell growth by targeting metabolic pathways essential for cancer cell proliferation .
- Enzyme Inhibition : Studies show that this compound may inhibit enzymes involved in nucleotide synthesis, making it a candidate for further investigation in cancer therapy and metabolic disorders .
Comparative Studies
Comparative studies with similar compounds reveal the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1S)-1-(Pyrimidin-5-YL)ethan-1-amine | Enantiomer with different chirality | Varies significantly in enzyme inhibition |
| (1R)-1-(Pyrimidin-4-YL)ethan-1-amine | Structural isomer with different pyrimidine substitution | Different interaction profile with biological targets |
| (1R)-1-(Pyridin-5-YL)ethan-1-amine | Pyridine ring instead of pyrimidine | Exhibits distinct pharmacological properties |
Case Study 1: In Vitro Antitumor Activity
A study synthesized various analogues of pyrimidines, including this compound, and tested their effects on tumor cell lines. The results indicated that certain modifications to the pyrimidine structure enhanced antitumor activity, highlighting the importance of the aminoethyl side chain in biological efficacy .
Case Study 2: Enzyme Binding Studies
In another study, researchers investigated the binding affinity of this compound to specific enzymes involved in nucleotide metabolism. The findings suggested that the compound effectively inhibited enzyme activity, which could be leveraged for therapeutic applications in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
